molecular formula C7H17N3 B14637975 N,N,4-Trimethylpiperazin-1-amine CAS No. 52722-82-4

N,N,4-Trimethylpiperazin-1-amine

Cat. No.: B14637975
CAS No.: 52722-82-4
M. Wt: 143.23 g/mol
InChI Key: DRKVIJXWFGFHDK-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpiperazin-1-amine (CAS 104-19-8) is a piperazine derivative with three methyl substituents: two on the terminal nitrogen (N,N-dimethyl) and one on the 4-position of the piperazine ring. Its molecular formula is C₇H₁₇N₃, yielding a molecular weight of 143.23 g/mol. This compound is widely utilized as a catalyst in polyurethane foam production due to its strong basicity and ability to accelerate urethane and urea reactions . Synonyms include Toyocat NP and Kaolizer 8, reflecting its industrial applications. The methyl groups enhance lipophilicity, improving solubility in organic solvents like dichloromethane and toluene, while limiting water solubility .

Properties

CAS No.

52722-82-4

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

N,N,4-trimethylpiperazin-1-amine

InChI

InChI=1S/C7H17N3/c1-8(2)10-6-4-9(3)5-7-10/h4-7H2,1-3H3

InChI Key

DRKVIJXWFGFHDK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of piperazine derivatives often involves a two-stage synthesis starting from piperazine, followed by nitrosation and reduction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,4-Trimethylpiperazin-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

Mechanism of Action

N,N,4-Trimethylpiperazin-1-amine exerts its effects by interacting with specific molecular targets, such as GABA receptors. It binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .

Comparison with Similar Compounds

Alkyl-Substituted Piperazines

  • N,N,4-Trimethylpiperazin-1-amine: Substituents: N,N-dimethyl and 4-methyl. Molecular Weight: 143.23 g/mol. Applications: Polyurethane catalyst .
  • 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine (CAS 876717-12-3): Substituents: Aminomethyl and N,N,1-trimethyl groups. Molecular Weight: 173.29 g/mol. Solubility: Moderate in polar solvents due to the aminomethyl group.

Aromatic and Heterocyclic-Substituted Piperazines

  • N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine (CAS 315216-53-6):

    • Substituents: Chloro-nitrobenzylidene and phenyl groups.
    • Molecular Weight: 368.82 g/mol.
    • Solubility: Low in water; soluble in DMSO or DMF.
    • Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
  • N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14):

    • Substituents: Trifluoromethylphenyl and difluoroalkyl chains.
    • Molecular Weight: ~400 g/mol (estimated).
    • Solubility: Enhanced lipid solubility due to fluorine atoms.
    • Applications: Investigated for CNS-targeted drug delivery .

Fluorinated Piperazines

  • N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine: Substituents: Trifluoromethylphenyl and cyclopentyl-tetrahydrofuran groups. Molecular Weight: 468.2 g/mol. Solubility: Moderate in ethanol; low aqueous solubility. Applications: Anticancer agents targeting ATPases .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Solubility Profile
N,N,4-Trimethylpiperazin-1-amine N,N,4-Trimethyl 143.23 Polyurethane catalyst High in organic solvents
4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine Aminomethyl, N,N,1-trimethyl 173.29 Chemical intermediate Polar solvents
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine Chloro-nitrobenzylidene, phenyl 368.82 Pharmaceutical intermediate DMSO/DMF
Trifluoromethylphenyl derivatives (e.g., Example 10) Trifluoromethyl, cyclopentyl ~468.2 Anticancer agents Ethanol

Key Research Findings

Catalytic Efficiency: N,N,4-Trimethylpiperazin-1-amine outperforms non-methylated piperazines in polyurethane foam reactions due to its electron-donating methyl groups, which enhance nucleophilicity .

Fluorinated Derivatives : Compounds with trifluoromethyl groups (e.g., ) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets, making them viable for drug development .

Safety Profiles : Alkyl-substituted piperazines like N,N,4-Trimethylpiperazin-1-amine generally have lower toxicity compared to aromatic derivatives (e.g., nitro-containing compounds in ), which may pose mutagenic risks .

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